5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
Description
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that has gained attention in various fields of scientific research due to its unique structure and potential applications. It consists of a brominated nicotinamide moiety linked to a pyrido[2,3-d]pyrimidine core, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O3/c16-10-6-9(7-17-8-10)13(22)19-4-5-21-14(23)11-2-1-3-18-12(11)20-15(21)24/h1-3,6-8H,4-5H2,(H,19,22)(H,18,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIGHYBASSJMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial-scale production may require optimization of the above synthetic route for greater efficiency and yield. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can play a critical role in scaling up the synthesis.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. The bromine and pyrido[2,3-d]pyrimidine moieties allow it to bind to particular enzymes, possibly inhibiting their activity. This binding is facilitated by hydrogen bonding and van der Waals interactions, impacting the pathways involved in the biological processes.
Comparison with Similar Compounds
When compared to other compounds like 5-bromo-2-(2-oxo-2H-chromen-4-yl)benzoic acid or 5-bromo-N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)nicotinamide, 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide stands out due to its combination of a brominated nicotinamide and pyrido[2,3-d]pyrimidine structure. This unique assembly confers distinctive reactivity and binding properties, setting it apart from its analogs.
Similar compounds include:
5-bromo-2-(2-oxo-2H-chromen-4-yl)benzoic acid
5-bromo-N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)nicotinamide
5-bromo-2-(2-(2,4-dioxo-1,2-dihydropyrimidin-4(3H)-ylidene)ethyl)nicotinamide
There you have it—a dive into the world of this compound. Quite the mouthful, but certainly fascinating!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
